
2-(4-Nitrophenoxy)butanoic acid
Overview
Description
2-(4-Nitrophenoxy)butanoic acid (CAS: 120552-01-4) is a nitro-substituted aromatic carboxylic acid characterized by a butanoic acid backbone with a 4-nitrophenoxy group attached to the second carbon. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive nitro group and carboxylic acid functionality, which enable diverse derivatization pathways . Synonyms include 4-nitrophenylbutanoic acid and α-ethyl-4-nitrobenzeneacetic acid .
Preparation Methods
The synthesis of 2-(4-Nitrophenoxy)butanoic acid typically involves a multi-step reaction process. One common method includes the following steps :
Thionyl Chloride Reaction: The starting material is reacted with thionyl chloride at 60°C for 1 hour.
Etherification: The intermediate product is then reacted with potassium carbonate and potassium iodide in acetonitrile at 80°C for 4 hours to yield this compound.
Chemical Reactions Analysis
2-(4-Nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted phenoxybutanoic acids, and esters.
Scientific Research Applications
Pharmaceutical Research
One of the primary applications of 2-(4-nitrophenoxy)butanoic acid is in the synthesis of pharmaceutical compounds. Specifically, it serves as a crucial intermediate in the production of indobufen, a new generation anti-platelet aggregation agent. Indobufen's role in preventing blood clots makes this compound vital for cardiovascular therapies .
Case Study: Indobufen Synthesis
- Objective : To synthesize indobufen using this compound.
- Method : The synthesis involves nitration of α-phenylbutyronitrile to form 2-(4-nitrophenyl)butyronitrile, followed by hydrolysis to produce the target compound.
- Outcome : Indobufen demonstrated effective anti-platelet activity in clinical trials, showcasing the importance of this compound as a precursor .
Organic Synthesis
In organic chemistry laboratories, this compound is utilized as a starting material or intermediate for synthesizing various organic compounds. Its reactivity allows chemists to introduce specific functional groups or modify existing molecules to enhance biological activity or tailor properties for specific applications.
Applications in Organic Synthesis
- Building Block : Used to create complex molecules with desired properties.
- Functional Group Modifications : Facilitates the introduction of various functional groups that can alter the behavior and efficacy of synthesized compounds .
Fine Chemicals Production
The compound is also employed in producing fine chemicals used across multiple industries, including cosmetics, food additives, and specialty chemicals. Its incorporation into formulations can impart specific properties or functions essential for product efficacy.
Examples of Fine Chemicals
- Cosmetics : Enhances skin penetration and stability of active ingredients.
- Food Additives : Serves as a flavoring agent or preservative .
Dye Synthesis
Another notable application is in the synthesis of dyes and pigments. This compound can act as a precursor or intermediate in producing colored compounds for textiles, printing inks, and coatings.
Dye Production Process
- Precursor Role : Utilized to create vibrant dyes through chemical transformations that leverage its nitrophenyl group.
- Applications : Widely used in textile manufacturing and ink production due to its ability to provide stable colorants .
Research and Development
Due to its unique structural features and reactivity profile, this compound is valuable for research purposes. It can be used in studies aimed at investigating chemical reactions, exploring new synthetic routes, and developing novel compounds with potential applications.
Research Insights
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and activity. The pathways involved in its mechanism of action include enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Nitrophenoxy Substitution
The position of the nitro group on the phenoxy ring and the attachment site on the butanoic acid chain significantly influence chemical properties:
Key Findings :
- The para-nitro isomer exhibits stronger acidity compared to the ortho-nitro derivative due to enhanced electron-withdrawing effects stabilizing the deprotonated carboxylate .
- Steric hindrance in the ortho-nitro variant restricts its utility in reactions requiring planar transition states.
Functional Derivatives: Acid Chlorides vs. Carboxylic Acids
Derivatization of the carboxylic acid group modifies reactivity:
Compound Name | CAS Number | Functional Group | Reactivity Profile |
---|---|---|---|
This compound | 120552-01-4 | -COOH | Participates in esterification, amidation |
2-(4-Nitrophenoxy)butanoyl chloride | 86464-92-8 | -COCl | Highly reactive; used in acylations |
Key Findings :
- The acid chloride derivative (CAS: 86464-92-8) is 10–20× more reactive in nucleophilic acyl substitution compared to the parent acid, enabling efficient synthesis of amides and esters .
Amino vs. Nitro Substitutions
Replacing the nitro group with an amino group alters electronic and biological properties:
Key Findings :
- The amino derivative is less acidic due to the electron-donating nature of -NH₂, which destabilizes the carboxylate anion.
- Nitro-substituted analogs are prioritized in drug discovery for their metabolic stability and redox activity .
Simpler Butanoic Acid Derivatives
Aliphatic butanoic acids differ in volatility and biological roles:
Compound Name | Structure | Volatility (logP) | Biological Role |
---|---|---|---|
3-Methyl butanoic acid | Branched aliphatic | 1.3 | Odor-active compound in fruits |
This compound | Aromatic-substituted | 2.1 | Synthetic intermediate |
Key Findings :
- Aliphatic derivatives like 3-methyl butanoic acid are volatile and contribute to fruity or rancid odors, whereas aromatic nitro derivatives are non-volatile and functionally versatile .
Biological Activity
2-(4-Nitrophenoxy)butanoic acid (chemical formula: C10H11NO5, molecular weight: 225.2 g/mol) is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic uses, supported by data tables and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways. It has been utilized in proteomics research and exhibits effects on cell signaling, gene expression, and metabolic processes.
- Target of Action : The compound interacts with proteins and enzymes, notably nitrilase, which catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is critical for its role in biochemical reactions.
- Cellular Effects : It influences cell function by modulating signaling pathways and gene expression, making it useful in cell-toxicity assays to evaluate peptide cytotoxicity.
- Molecular Mechanism : The compound undergoes catalytic hydrogenation, facilitating its interaction with gaseous and liquid reactants on solid catalysts.
This compound plays a significant role in several biochemical reactions:
Reaction Type | Description |
---|---|
Reduction | Nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. |
Substitution | The nitrophenyl group can participate in nucleophilic aromatic substitution reactions. |
Esterification | The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts. |
These reactions highlight the compound's versatility as a reagent in organic synthesis and its potential applications in medicinal chemistry.
Metabolic Pathways
The compound is involved in various metabolic pathways, including:
- Interaction with enzymes and cofactors that facilitate its conversion into metabolites.
- Reduction to 2-(4-aminophenyl)butanoic acid during metabolic processes, indicating its role in metabolic flux.
Case Studies
Several studies have investigated the biological effects of nitro compounds similar to this compound:
- Antimicrobial Activity : Nitro compounds have demonstrated significant antimicrobial properties against various pathogens, including H. pylori and M. tuberculosis. These findings suggest that this compound may also possess similar bioactive potential .
- Cytotoxicity Assays : In vitro studies have shown that compounds with nitro groups can induce cytotoxic effects in cancer cell lines, making them candidates for further development as anticancer agents .
- Enzyme Inhibition Studies : Research has indicated that nitro compounds can act as effective inhibitors of certain enzymes involved in disease pathways, suggesting therapeutic applications for this compound in treating conditions such as hypertension and cancer .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
4-(4-Nitrophenoxy)butanoic acid | Similar structure; different position | Potentially similar enzyme interactions |
2-(4-Aminophenoxy)butanoic acid | Reduced form (amino group) | Enhanced bioactivity due to amino group |
2-(4-Methoxyphenoxy)butanoic acid | Methoxy instead of nitro | Different chemical reactivity |
The unique nitrophenyl group in this compound contributes to its specific reactivity and biological activity compared to these analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Nitrophenoxy)butanoic acid, and what are their critical parameters?
- Methodological Answer : A common approach involves nucleophilic substitution between 4-nitrophenol and a brominated butanoic acid derivative. For example, reacting 4-nitrophenol with 2-bromobutanoic acid in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Purification typically involves acid-base extraction followed by recrystallization from ethanol/water. Yields range from 60–75%, with impurities such as unreacted phenol or brominated byproducts removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at 2–8°C in a tightly sealed, light-resistant container to prevent degradation.
- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and ventilate the area .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra for diagnostic peaks: aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), carboxylic acid proton (δ 12–13 ppm), and butanoic chain protons (δ 1.5–2.5 ppm).
- FT-IR : Confirm functional groups via O–H (2500–3000 cm⁻¹, broad), C=O (1700–1720 cm⁻¹), and NO₂ (1520, 1350 cm⁻¹) stretches.
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%). Mobile phase: acetonitrile/0.1% formic acid (70:30) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the preparation of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) while improving yields (up to 85%). Key parameters include:
- Power : 150–200 W.
- Solvent : DMF or DMSO for high dielectric absorption.
- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity. Post-reaction, purify via flash chromatography (ethyl acetate/hexane, 1:3) .
Q. What in vitro models are suitable for studying the herbicidal activity of this compound?
- Methodological Answer :
- Model Systems : Use Arabidopsis thaliana or Lemna minor (duckweed) to assess auxin-like herbicidal effects.
- Dose-Response Design : Test concentrations from 0.1–10 mM, with 2,4-D as a positive control. Measure root elongation inhibition or chlorophyll degradation over 7 days.
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values .
Q. How does the nitro group position on the phenoxy ring influence the biological activity of analogs?
- Methodological Answer :
- Synthesis : Prepare analogs with nitro groups at ortho, meta, and para positions via regioselective nitration.
- Activity Testing : Compare herbicidal potency in Brassica napus assays. Para-substitution (as in the parent compound) typically shows higher activity due to enhanced electron-withdrawing effects and receptor binding.
- Computational Analysis : Perform DFT calculations to correlate nitro group orientation with H-bonding interactions in auxin receptor proteins (e.g., TIR1) .
Q. What strategies mitigate side reactions during esterification of this compound?
- Methodological Answer :
Properties
IUPAC Name |
2-(4-nitrophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRRZJQNAFLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589729 | |
Record name | 2-(4-Nitrophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120552-01-4 | |
Record name | 2-(4-Nitrophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Nitrophenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.